Cas no 163672-81-9 (6-aminoquinolin-5-ol)
6-aminoquinolin-5-ol Chemical and Physical Properties
Names and Identifiers
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- 5-Quinolinol, 6-amino-
- 6-amino-1H-quinolin-5-one
- 6-aminoquinolin-5-ol
- 5-Quinolinol,6-amino-(9CI)
- A928466
- SCHEMBL7840621
- DTXSID30597074
- K10144
- SB68071
- 6-Aminoquinolin-5(1H)-onato
- AKOS027399723
- 163672-81-9
- AMY26318
- CS-0102428
- MFCD18413400
- AS-49725
-
- MDL: MFCD18413400
- Inchi: 1S/C9H8N2O/c10-7-3-4-8-6(9(7)12)2-1-5-11-8/h1-5,12H,10H2
- InChI Key: OZECVMHOCXKYAG-UHFFFAOYSA-N
- SMILES: OC1=C(C=CC2C1=CC=CN=2)N
Computed Properties
- Exact Mass: 160.063662883g/mol
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 59.1Ų
6-aminoquinolin-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000105-250mg |
6-Amino-5-hydroxyquinoline |
163672-81-9 | 98% | 250mg |
$740.07 | 2022-04-02 | |
| Alichem | A189000105-500mg |
6-Amino-5-hydroxyquinoline |
163672-81-9 | 98% | 500mg |
$1,120.44 | 2022-04-02 | |
| Alichem | A189000105-1g |
6-Amino-5-hydroxyquinoline |
163672-81-9 | 98% | 1g |
$1,852.38 | 2022-04-02 | |
| Chemenu | CM238603-250mg |
6-Aminoquinolin-5-ol |
163672-81-9 | 97% | 250mg |
$437 | 2022-09-02 | |
| Chemenu | CM238603-1g |
6-Aminoquinolin-5-ol |
163672-81-9 | 97% | 1g |
$1031 | 2022-09-02 | |
| eNovation Chemicals LLC | Y1041605-250mg |
5-Quinolinol, 6-amino- |
163672-81-9 | 95% | 250mg |
$720 | 2023-09-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2535-100MG |
6-aminoquinolin-5-ol |
163672-81-9 | 95% | 100MG |
¥ 1,353.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2535-250MG |
6-aminoquinolin-5-ol |
163672-81-9 | 95% | 250MG |
¥ 2,164.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2535-500MG |
6-aminoquinolin-5-ol |
163672-81-9 | 95% | 500MG |
¥ 3,603.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2535-1G |
6-aminoquinolin-5-ol |
163672-81-9 | 95% | 1g |
¥ 5,405.00 | 2023-04-14 |
6-aminoquinolin-5-ol Suppliers
6-aminoquinolin-5-ol Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 6-aminoquinolin-5-ol
6-Aminoquinolin-5-ol (CAS No. 163672-81-9): An Overview of Its Structure, Properties, and Applications in Chemical and Biological Research
6-Aminoquinolin-5-ol (CAS No. 163672-81-9) is a versatile compound that has garnered significant attention in the fields of chemical and biological research due to its unique structural properties and potential applications. This compound, also known as 5-hydroxy-6-aminoquinoline, is a derivative of quinoline, a heterocyclic aromatic compound with a wide range of biological activities. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and recent research findings related to 6-aminoquinolin-5-ol.
Chemical Structure and Physical Properties
The molecular formula of 6-aminoquinolin-5-ol is C9H9N2O, with a molecular weight of 159.18 g/mol. The compound features a quinoline ring system with an amino group (-NH2) at the 6-position and a hydroxyl group (-OH) at the 5-position. This unique arrangement of functional groups imparts distinct chemical and physical properties to the molecule.
In terms of physical properties, 6-aminoquinolin-5-ol is a solid at room temperature and is slightly soluble in water. It exhibits moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). The compound has a melting point of approximately 140°C and is stable under normal laboratory conditions. However, it can undergo degradation when exposed to strong acids or bases.
Synthesis Methods
The synthesis of 6-aminoquinolin-5-ol can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of an acid catalyst, followed by cyclization to form the quinoline ring. Another approach involves the condensation of 2-hydroxybenzaldehyde with urea or thiourea to form the corresponding Schiff base, which is then cyclized to yield the desired product.
A more recent and efficient method involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields. This method typically involves the reaction of 2-hydroxybenzaldehyde with urea or thiourea under microwave irradiation, followed by cyclization to form 6-aminoquinolin-5-ol. The use of microwave technology not only accelerates the reaction but also minimizes side reactions and impurities.
Biological Activities and Applications
6-Aminoquinolin-5-ol has been extensively studied for its biological activities, which include antimicrobial, antiviral, and anticancer properties. Recent research has highlighted its potential as a lead compound for drug development in various therapeutic areas.
In antimicrobial studies, 6-aminoquinolin-5-ol has shown significant activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism. Additionally, it has demonstrated efficacy against drug-resistant strains, making it a promising candidate for combating antibiotic resistance.
In antiviral research, 6-aminoquinolin-5-ol has been found to inhibit the replication of several viruses, including influenza A virus and human immunodeficiency virus (HIV). The compound appears to interfere with viral entry into host cells and inhibit viral protein synthesis, thereby reducing viral load and preventing further infection.
Cancer research has also explored the potential of 6-aminoquinolin-5-ol. Studies have shown that it can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For example, it has been found to inhibit the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer cells. Furthermore, it exhibits selective toxicity towards cancer cells while sparing normal cells, making it a potential candidate for cancer therapy.
Clinical Trials and Future Directions
The promising biological activities of 6-aminoquinolin-5-ol have led to its evaluation in preclinical studies for various diseases. Several clinical trials are currently underway to assess its safety and efficacy in humans. These trials are focused on evaluating its antimicrobial properties against drug-resistant infections and its antiviral activity against influenza A virus.
In addition to these applications, researchers are exploring the potential of 6-aminoquinolin-5-ol as a scaffold for developing new drugs with enhanced therapeutic properties. By modifying the functional groups on the quinoline ring or incorporating additional pharmacophores, scientists aim to optimize its pharmacological profile and improve its therapeutic index.
Safety Considerations
Clinical trials will provide valuable data on its safety in humans, including potential side effects and interactions with other drugs. Researchers are also exploring strategies to enhance its bioavailability and reduce any adverse effects through formulation optimization or co-administration with other compounds.
Conclusion
6-Aminoquinolin-5-ol (CAS No. 163672-81-9) is a multifaceted compound with significant potential in chemical and biological research. Its unique chemical structure confers diverse biological activities that make it an attractive candidate for drug development in areas such as antimicrobial therapy, antiviral treatment, and cancer therapy. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its therapeutic applications.
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